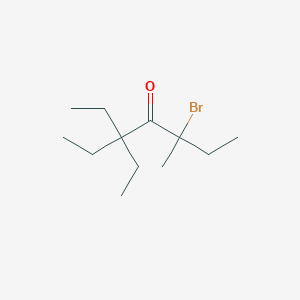
3-Bromo-5,5-diethyl-3-methylheptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,5-diethyl-3-methylheptan-4-one is an organic compound with the molecular formula C11H21BrO It is a brominated derivative of heptanone, characterized by the presence of a bromine atom at the third carbon, along with two ethyl groups and a methyl group attached to the heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,5-diethyl-3-methylheptan-4-one typically involves the bromination of 5,5-diethyl-3-methylheptan-4-one. This can be achieved through the reaction of the parent ketone with bromine in the presence of a suitable catalyst or under specific conditions that facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, where the parent ketone is reacted with bromine in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient bromination.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,5-diethyl-3-methylheptan-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Reduction: Formation of 3-bromo-5,5-diethyl-3-methylheptanol.
Oxidation: Formation of 3-bromo-5,5-diethyl-3-methylheptanoic acid.
Scientific Research Applications
3-Bromo-5,5-diethyl-3-methylheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5,5-diethyl-3-methylheptan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carbonyl group can undergo nucleophilic attack, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,5-dimethylheptan-4-one: Similar structure but with different alkyl groups.
5,5-Diethyl-3-methylheptan-4-one: Parent compound without the bromine atom.
3-Iodo-5,5-diethyl-3-methylheptan-4-one: Iodinated derivative with different halogen properties.
Uniqueness
3-Bromo-5,5-diethyl-3-methylheptan-4-one is unique due to the presence of both bromine and specific alkyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
55007-46-0 |
|---|---|
Molecular Formula |
C12H23BrO |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
3-bromo-5,5-diethyl-3-methylheptan-4-one |
InChI |
InChI=1S/C12H23BrO/c1-6-11(5,13)10(14)12(7-2,8-3)9-4/h6-9H2,1-5H3 |
InChI Key |
CZYHJNSDDLLWSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)C(CC)(CC)CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
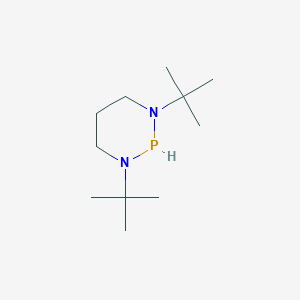
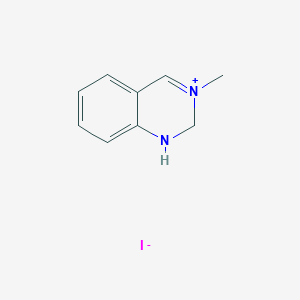
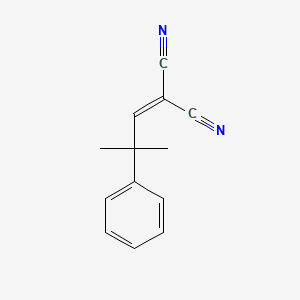
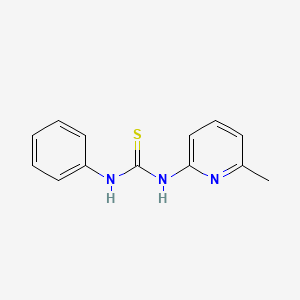

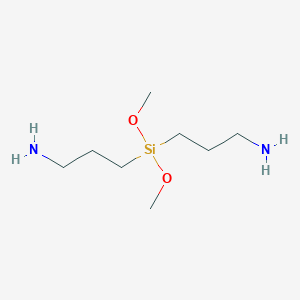
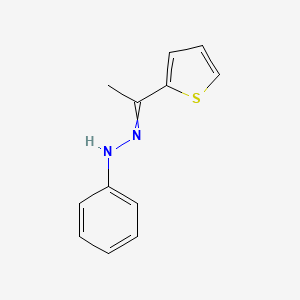
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
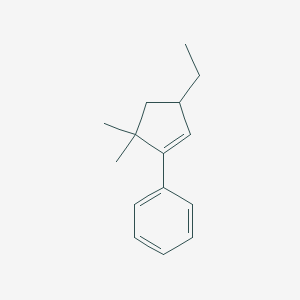
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
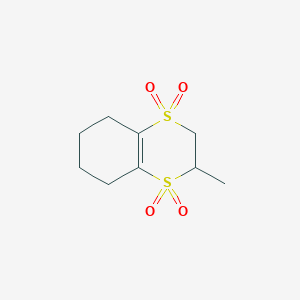
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
